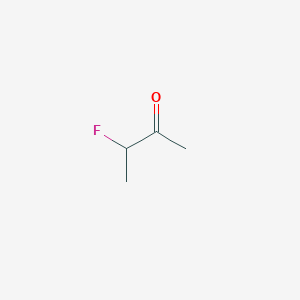

3-氟-2-丁酮

描述

3-Fluoro-2-butanone is a chemical compound that is part of the fluoroalkanone family. While the provided papers do not directly discuss 3-Fluoro-2-butanone, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related fluorinated compounds, which can be extrapolated to understand 3-Fluoro-2-butanone.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. For instance, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes involves the elimination of HCl from chloro-fluoro-methoxy-methylcyclopropane at elevated temperatures, yielding high yields of the dienes, which can undergo further cycloaddition reactions . Similarly, the synthesis of 4-fluoro-2(5H)-furanones from 2,3-allenoates using Selectfluor under different conditions demonstrates the selectivity and efficiency of fluorination reactions . These methods could potentially be adapted for the synthesis of 3-Fluoro-2-butanone by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine. For example, the stereospecific synthesis of cis- and trans-fluoro-2-t-butyl-4-cyclohexanones shows how the introduction of fluorine affects the conformation of cyclohexanone derivatives . The study of 3-fluoro-3-methyl-2-butanone and 1-fluoro-3,3-dimethyl-2-butanone using NMR and DFT calculations reveals the solvent-dependent conformational isomerism and the effect of methyl substitution on the conformational equilibrium . These findings suggest that the molecular structure of 3-Fluoro-2-butanone would also be sensitive to such electronic and steric effects.

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. The hydrolysis of 3-hydroperfluoro-2-butanone to produce 3-hydroperfluoro-2-butanone in high yield, and its subsequent reactions to form different fluorinated products, illustrates the reactivity of such ketones . The synthesis and copolymerization of fluoro ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates show the potential of fluorinated compounds in polymer chemistry . The nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, with hard and soft nucleophiles demonstrate the versatility of fluorinated compounds in organic synthesis . These examples provide insights into the types of reactions that 3-Fluoro-2-butanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of the fluorine atom. The studies on the conformational isomerism of fluorinated butanones and the synthesis of trifluoromethylated compounds highlight the impact of fluorine on the properties of these molecules. The presence of fluorine can enhance lipophilicity, bioavailability, and reactivity, which are important considerations for the application of 3-Fluoro-2-butanone in various fields.

科学研究应用

分子结构和反应

Tormena、Rittner和Abraham(2002)的研究通过核磁共振(NMR)、红外光谱(IR)和理论研究,探讨了甲基基团对3-氟-3-甲基-2-丁酮及相关化合物构象异构化的影响。研究结果表明,在氟原子邻近引入甲基基团会显著将构象平衡转向反式构象,与甲基基团位于α-碳上时的效果形成对比,离氟原子更远(Tormena, Rittner, & Abraham, 2002)。

合成应用

Lee等人(2007)开发了一种高效的合成方法,用于合成3'-去氧-3'-[18F]氟胸苷([18F]FLT),这是PET成像中使用的放射标记化合物,利用具有催化作用的质子溶剂进行亲核氟化。这种方法显著提高了放射化学产率,展示了3-氟-2-丁酮衍生物在医学成像和诊断应用中的潜力(Lee等人,2007)。

生物技术生产

Chen等人(2015)探索了通过代谢工程将肺炎克雷伯菌(Klebsiella pneumoniae)从葡萄糖中生产重要的商品化学品2-丁酮。通过操纵本地2,3-丁二醇合成途径并优化培养条件,他们实现了显著的2-丁酮滴定,为高效的生物生产过程奠定了基础(Chen et al., 2015)。

材料科学和分离技术

Xue等人(2015)强调了3-氟-2-丁酮衍生物在稀土金属有机框架(MOFs)的开发中的应用,这些框架具有可调孔径,用于选择性吸附动力学分离气体和蒸汽。这种创新方法展示了氟有机化合物在增强分离过程和分子筛选中的材料科学应用(Xue et al., 2015)。

安全和危害

属性

IUPAC Name |

3-fluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c1-3(5)4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQCXPELWJBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379038 | |

| Record name | 3-fluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-butanone | |

CAS RN |

814-79-9 | |

| Record name | 3-fluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

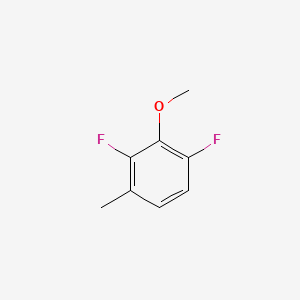

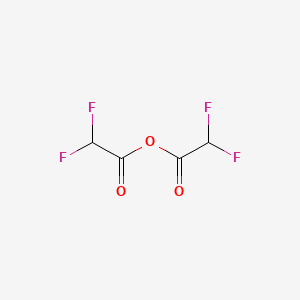

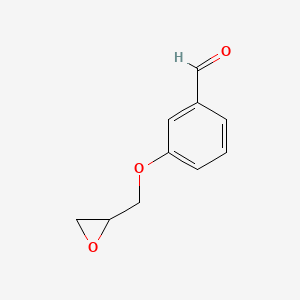

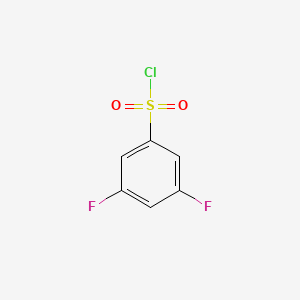

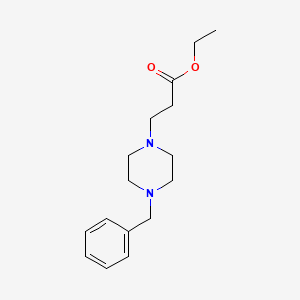

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)